molecular formula C17H17N3O4S B2915894 (E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 946205-86-3

(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2915894
CAS No.: 946205-86-3
M. Wt: 359.4
InChI Key: NTHCJVXVQPNIQY-ISLYRVAYSA-N
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Description

(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Biological Activity

The compound (E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzo[d]thiazole core, an isoxazole moiety, and an ester functional group. The molecular formula is C17H18N2O3SC_{17}H_{18}N_2O_3S, and its molecular weight is approximately 342.4 g/mol. The presence of multiple functional groups suggests diverse potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of benzo[d]thiazole and isoxazole exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines:

  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds targeting the BRAF(V600E) mutation have demonstrated effectiveness against melanoma cells .
  • Case Study : A related compound was tested in vitro against breast cancer cell lines MCF-7 and MDA-MB-231, showing promising cytotoxic effects when combined with doxorubicin, suggesting a potential for synergistic therapy .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties:

  • Inhibition Studies : Similar derivatives have been evaluated for their ability to inhibit bacterial growth. For instance, pyrazole derivatives have shown over 90% inhibition of Mycobacterium growth in preliminary screenings .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • Research Findings : In studies involving related compounds, significant inhibition of pro-inflammatory cytokines was observed. For example, bioisosteric replacements in similar structures led to enhanced anti-inflammatory activities .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or inflammatory responses.
  • Cell Signaling Modulation : By interacting with specific receptors or intracellular signaling pathways, it may alter cellular responses to external stimuli.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorBenzo[d]thiazole derivativesInhibition of cancer cell proliferation
AntimicrobialPyrazole derivatives>90% inhibition of Mycobacterium growth
Anti-inflammatoryIsoxazole derivativesSignificant reduction in pro-inflammatory cytokines

Properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-5-10(2)15-12(6-9)20(8-14(21)23-4)17(25-15)18-16(22)13-7-11(3)19-24-13/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHCJVXVQPNIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=NO3)C)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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